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Compound of Interest

Compound Name:
5-Chloro-4-nitrothiophene-2-

carboxylic acid

Cat. No.: B1367418 Get Quote

Introduction and Strategic Importance
5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS No: 89166-85-8) is a polysubstituted

heterocyclic compound built upon a thiophene core. Its strategic importance in modern

chemistry stems from the unique electronic properties conferred by its substituents: a

carboxylic acid, a chloro group, and a nitro group. This specific arrangement of functional

groups makes it a highly valuable and versatile building block in the synthesis of complex

organic molecules, particularly within the pharmaceutical and agrochemical industries.

The presence of both electron-withdrawing (nitro, chloro) and potentially reactive (carboxylic

acid) moieties on the thiophene ring creates a scaffold ripe for diverse chemical

transformations. This guide provides an in-depth analysis of its fundamental physicochemical

properties, offering field-proven insights into its synthesis, characterization, stability, and

handling. The objective is to equip researchers and drug development professionals with the

foundational knowledge required to effectively utilize this compound in their research and

development pipelines. Its classification as a "Protein Degrader Building Block" further

underscores its relevance in cutting-edge therapeutic design.[1]

Chemical Identity and Molecular Architecture
A precise understanding of the molecule's structure is fundamental to predicting its behavior

and reactivity.
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Molecular Formula: C₅H₂ClNO₄S[1]

Molecular Weight: 207.59 g/mol [2]

IUPAC Name: 5-chloro-4-nitrothiophene-2-carboxylic acid

InChI: 1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9)

InChIKey: FZKDYXWPDMALDM-UHFFFAOYSA-N
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Caption: 2D structure of 5-Chloro-4-nitrothiophene-2-carboxylic acid.

Synthesis Pathway and Rationale
The synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid logically proceeds from its

non-nitrated precursor, 5-chlorothiophene-2-carboxylic acid. The introduction of the nitro group

is a critical step, achieved via electrophilic aromatic substitution.

Rationale for Synthetic Choice: Thiophene rings are generally reactive towards electrophiles.

However, the presence of the deactivating carboxylic acid and chloro groups makes the

reaction more challenging than with unsubstituted thiophene. The nitration must be performed

under controlled conditions to achieve regioselective substitution at the C4 position. The use of

a nitrating agent like nitric acid in a strong acid medium such as sulfuric acid is a standard

approach for such transformations.

High-Level Synthesis Protocol:
Precursor Preparation: 5-Chlorothiophene-2-carboxylic acid is used as the starting material.

This compound is a known intermediate in the synthesis of pharmaceuticals like

Rivaroxaban.[3]

Nitration: The precursor is carefully dissolved in a suitable solvent (e.g., concentrated sulfuric

acid) at a reduced temperature to control the reaction rate.

Addition of Nitrating Agent: A nitrating mixture (e.g., a combination of nitric acid and sulfuric

acid) is added dropwise while maintaining the low temperature to prevent side reactions and

ensure regioselectivity.

Reaction Monitoring: The reaction is stirred until completion, which can be monitored by

techniques like Thin Layer Chromatography (TLC).

Work-up and Isolation: The reaction mixture is quenched by pouring it over ice, leading to the

precipitation of the crude product. The solid is then collected by filtration, washed to remove

residual acid, and dried.
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Purification: The crude product is purified, typically by recrystallization from an appropriate

solvent system, to yield the final high-purity compound.

Caption: Workflow for the synthesis of the target compound.

Core Physicochemical Properties
The utility of a chemical building block is defined by its physical and chemical properties. The

data presented here is a synthesis of information from supplier safety data sheets and

computational predictions.

Table 1: Summary of Physicochemical Data

Property Value Source

CAS Number 89166-85-8 [1]

Molecular Formula C₅H₂ClNO₄S [1]

Molecular Weight 207.59 g/mol [2]

Physical Form Solid

Boiling Point
390.4°C at 760 mmHg

(Predicted)
[4]

Density 1.801 g/cm³ (Predicted) [4]

Flash Point 189.9°C (Predicted) [4]

Purity
≥95% - 97% (Typical

commercial grades)
[1]

| Storage | Refrigerator; Keep in dark place, Sealed in dry |[3] |

Solubility and Acidity (pKa)
Solubility: While explicit experimental solubility data is scarce, the molecular structure allows

for a reasoned prediction. The presence of the highly polar carboxylic acid and nitro groups

suggests potential solubility in polar organic solvents. The precursor, 5-chlorothiophene-2-

carboxylic acid, is slightly soluble in DMSO and methanol, and similar behavior can be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.calpaclab.com/5-chloro-4-nitrothiophene-2-carboxylic-acid-min-95-100-mg/ala-c187831-100mg
https://www.calpaclab.com/5-chloro-4-nitrothiophene-2-carboxylic-acid-min-95-100-mg/ala-c187831-100mg
https://www.aifchem.com/product-ACUOMJ567
https://www.chemicalbook.com/msds/5-chloro-4-nitrothiophene-2-carboxylic-acid.pdf
https://www.chemicalbook.com/msds/5-chloro-4-nitrothiophene-2-carboxylic-acid.pdf
https://www.chemicalbook.com/msds/5-chloro-4-nitrothiophene-2-carboxylic-acid.pdf
https://www.calpaclab.com/5-chloro-4-nitrothiophene-2-carboxylic-acid-min-95-100-mg/ala-c187831-100mg
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3189269.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


expected for the nitrated derivative.[3] Its solubility in aqueous media will be pH-dependent; it

will be more soluble in basic solutions where the carboxylic acid is deprotonated to form a

carboxylate salt.

Acidity (pKa): The primary acidic proton is that of the carboxylic acid group. The acidity of

this proton is significantly enhanced by the strong electron-withdrawing effects of both the

nitro group and the chlorine atom. These groups pull electron density away from the

carboxylate group, stabilizing the conjugate base and thus lowering the pKa (increasing

acidity). For context, the predicted pKa of the less acidic precursor, 5-chlorothiophene-2-

carboxylic acid, is approximately 3.32.[3] Therefore, the pKa of 5-chloro-4-nitrothiophene-
2-carboxylic acid is expected to be even lower, making it a relatively strong organic acid.

Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups

present. Key expected absorption bands include:

A very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300

cm⁻¹ region.

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725

cm⁻¹.[5]

Asymmetric and symmetric N-O stretches from the nitro group, typically found near 1500-

1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

Thiophene Proton: A single proton is attached to the thiophene ring. Due to the strong

deshielding effects of the adjacent nitro and sulfur atoms, its signal is expected to appear

significantly downfield in the aromatic region.

Carboxylic Acid Proton: A broad singlet, characteristic of an acidic proton, will be observed

far downfield, typically >10 ppm. Its position can be concentration-dependent and it is
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exchangeable with D₂O.[6]

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

corresponding to the molecular weight (207.59 g/mol ). Key fragmentation patterns would

likely involve the loss of the carboxylic acid group (-45 Da) or the nitro group (-46 Da).

Chemical Reactivity and Stability
Stability: The compound is stable under normal storage conditions.[4] To maintain its

integrity, it should be stored in a cool, dark, and dry environment, preferably in a refrigerator

and in a tightly sealed container to protect it from moisture and light.[3]

Reactivity:

Incompatible Materials: It should be kept away from strong oxidizing agents and strong

bases.[7]

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can

be formed, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[8]

Functional Group Reactivity: The carboxylic acid moiety is a primary site for reactions such

as esterification, amide bond formation (coupling reactions), and conversion to an acyl

chloride. The nitro group can be reduced to an amine, providing a route to another key

functional group. This dual reactivity makes it a powerful intermediate for building

molecular complexity.

Applications in Research and Development
5-Chloro-4-nitrothiophene-2-carboxylic acid is not an end-product but a strategic

intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.

Pharmaceutical Synthesis: As a heterocyclic building block, it is used in the construction of

novel chemical entities. Nitrothiophene derivatives have been investigated for their potential

as prodrugs, which can be activated by bacterial nitroreductases, making them of interest in

the development of narrow-spectrum antibacterial agents.[9]
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Medicinal Chemistry: The compound serves as a scaffold for creating libraries of compounds

for screening against various biological targets. Its classification as a "Protein Degrader

Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras

(PROTACs) and other related modalities that are at the forefront of modern drug discovery.

[1]

Agrochemicals: The methyl ester of this acid is noted for its use as a key intermediate in the

synthesis of agrochemicals, leveraging the biological activity often associated with the

thiophene nucleus.

Safety and Handling Protocol
Adherence to safety protocols is non-negotiable when working with this compound.

Hazard Identification:

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is

generated, a NIOSH/MSHA-approved respirator is recommended.

Handling and Storage:

Avoid dust generation and accumulation.

Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Facilities should be equipped with an eyewash station and a safety shower.[10]

Experimental Protocol: Characterization by FT-IR
Spectroscopy
This protocol outlines a self-validating system for verifying the identity and purity of 5-Chloro-4-
nitrothiophene-2-carboxylic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of the solid sample to confirm the

presence of key functional groups and compare it against a reference spectrum if available.

Methodology Rationale: Attenuated Total Reflectance (ATR) is chosen for its simplicity, speed,

and minimal sample preparation, making it ideal for routine analysis of solid powders.

Step-by-Step Procedure:

Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector

to stabilize for at least 15-20 minutes. This ensures a stable baseline and maximizes signal-

to-noise.

Background Collection: Before analyzing the sample, a background spectrum must be

collected. Ensure the ATR crystal (typically diamond or germanium) is clean. Lower the anvil

and collect a background scan. This step is critical as it subtracts the spectral contributions

of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.

Sample Application: Place a small, representative amount of the 5-Chloro-4-
nitrothiophene-2-carboxylic acid powder onto the center of the ATR crystal. Only a few

milligrams are needed.

Pressure Application: Lower the pressure anvil onto the sample until sufficient pressure is

applied to ensure good optical contact between the sample and the crystal. Consistent

pressure is key for reproducible results.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio. The standard collection range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis and Validation:
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Process the collected spectrum (e.g., baseline correction if necessary).

Identify the key absorption bands and compare their positions (in cm⁻¹) to expected values

(see Section 4.2).

Self-Validation: The presence of a strong carbonyl peak (~1700 cm⁻¹), a very broad O-H

stretch (2500-3300 cm⁻¹), and distinct nitro group stretches (~1550 and ~1350 cm⁻¹)

provides strong, cross-validating evidence for the compound's identity. The absence of

significant unexpected peaks indicates high purity.

Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g.,

isopropanol) and a soft lab wipe to prevent cross-contamination.

Caption: Standard workflow for FT-IR characterization using ATR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Chloro-4-
nitrothiophene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367418#physicochemical-properties-of-5-chloro-4-
nitrothiophene-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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